N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)picolinamide
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Description
Picolinamide, a component of the compound, is a derivative of picolinic acid with the molecular formula C6H6N2O . It’s used in various chemical reactions, particularly as a directing group in palladium-catalyzed C–H functionalization reactions .
Synthesis Analysis
While specific synthesis methods for “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)picolinamide” are not available, picolinamide has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization . It’s also been used in the synthesis of tetracoordinated organoboron complexes .Scientific Research Applications
Potent Histone Deacetylase Inhibitors
A study developed a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors. These compounds were found to be cytotoxic to prostate cancer cells, with one compound exhibiting marked anti-HDAC and antiproliferative activity. This compound showed potential as a lead compound for the development of prostate cancer inhibitors (Liu et al., 2015).
Organocatalytic Enantioselective Syntheses
Research on organocatalytic enantioselective Pictet-Spengler reactions focused on the syntheses of 1-substituted 1,2,3,4-tetrahydroisoquinolines. This methodology facilitated the synthesis of natural products and synthetic drugs, demonstrating the versatility of these reactions in creating complex molecular structures (Mons et al., 2014).
Cascade Halosulfonylation Reactions
A new cascade three-component halosulfonylation reaction for synthesizing 3,4-dihydroquinolin-2(1H)-ones was established, demonstrating an efficient pathway for creating densely functionalized heterocyclic scaffolds. This method highlighted the potential for rapid molecular complexity building through multiple bond-forming events (Zhu et al., 2016).
Synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Analogs
An eco-friendly protocol was developed for synthesizing N-sulfonyl-1,2,3,4-tetrahydroisoquinolines using the Pictet–Spengler reaction. This synthesis method, catalyzed by tungstophosphoric acid hydrate, underscores the importance of sustainable approaches in the preparation of heterocyclic compounds (Pingaew et al., 2013).
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-24(22,23)20-11-5-6-13-12-14(8-9-16(13)20)19-17(21)15-7-3-4-10-18-15/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOOYQPBQOKNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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